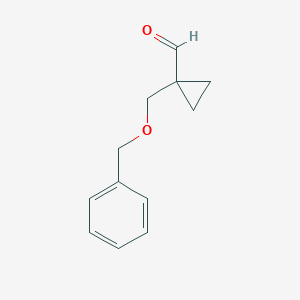
1-((Benzyloxy)methyl)cyclopropanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24. It is a versatile chemical used in various fields of scientific research, including organic synthesis, drug discovery, and material science .
準備方法
Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under inert atmosphere conditions and at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored under an inert atmosphere and at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions: 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of 1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-((Benzyloxy)methyl)cyclopropane-1-methanol.
Substitution: Formation of various substituted cyclopropane derivatives.
科学的研究の応用
1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is used in a wide range of scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: It is used in the development of new pharmaceuticals due to its unique structural properties.
Material Science: It is utilized in the creation of novel materials with specific properties.
作用機序
The mechanism of action of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an intermediate in chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry .
類似化合物との比較
Cyclopropanecarboxaldehyde: Similar in structure but lacks the benzyloxy group.
1-((Methoxy)methyl)cyclopropane-1-carbaldehyde: Similar but with a methoxy group instead of a benzyloxy group.
Uniqueness: 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific functional group interactions are required .
生物活性
1-((Benzyloxy)methyl)cyclopropanecarbaldehyde, with the chemical formula C₁₂H₁₄O₂ and CAS number 288401-39-8, is a cyclopropane derivative featuring an aldehyde functional group. Its unique structure, characterized by the presence of a benzyloxy group, enhances its chemical reactivity and potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
This compound is primarily utilized as an intermediate in the synthesis of Montelukast, a medication for asthma and allergies. Its synthesis typically involves multiple steps, employing solvents such as dichloromethane under controlled temperatures to achieve desired yields and purity levels.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various downstream effects. For instance, it could inhibit key enzymes in metabolic pathways or disrupt cellular signaling processes.
Anticancer Potential
The cyclopropane moiety has been associated with anticancer activity in various studies. Compounds like this compound may serve as lead compounds in drug discovery programs targeting cancer cells. The structural features that allow for further modifications can enhance biological activity or improve pharmacokinetic properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated that derivatives of cyclopropane compounds inhibited bacterial growth effectively. |
| Study B | Anticancer Activity | Reported that certain cyclopropane derivatives induced apoptosis in cancer cell lines. |
| Study C | Synthesis Applications | Highlighted the utility of this compound as an intermediate for synthesizing biologically active compounds. |
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Cyclopropane ring + benzyloxy + aldehyde | Intermediate for Montelukast |
| Cyclopropanecarboxaldehyde | Cyclopropane ring + aldehyde | Lacks benzyloxy group |
| Benzyloxyacetaldehyde | Benzyloxy + acetaldehyde | Different carbon skeleton |
| Montelukast | Complex structure with multiple functional groups | Therapeutic agent for asthma |
This comparison illustrates the unique position of this compound within its class of compounds, emphasizing its role as a valuable intermediate in medicinal chemistry.
特性
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAZJJITMLCYIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














